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molecular formula C5H4F3N3O2 B8603496 2-methyl-5-trifluoromethyl-2H-1,2,3-triazole-4-carboxylic acid

2-methyl-5-trifluoromethyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8603496
M. Wt: 195.10 g/mol
InChI Key: JBCVZJOTIVKNSZ-UHFFFAOYSA-N
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Patent
US07531559B2

Procedure details

A solution of 2-methyl-5-trifluoromethyl-2H-1,2,3-triazole-4-carboxylic acid methyl ester [Compound Number 1.15] (2.09 g; 0.01 mol) and KOH (86%; 0.783 g; 1.2 eq.) in THF (50 ml) was heated at reflux temperature for 3.5 hours. The solution was evaporated, the residue was dissolved in water and acidified to pH 1-2 with HCl (1M). Evaporation of the aqueous solution followed by continuous extration in ethylacetate for 20 hours gave of Compound No 1.13 (2.11 g; 100%) as a crystalline solid.
Name
2-methyl-5-trifluoromethyl-2H-1,2,3-triazole-4-carboxylic acid methyl ester
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
0.783 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:9]([C:10]([F:13])([F:12])[F:11])=[N:8][N:7]([CH3:14])[N:6]=1)=[O:4].[OH-].[K+]>C1COCC1>[CH3:14][N:7]1[N:6]=[C:5]([C:3]([OH:4])=[O:2])[C:9]([C:10]([F:13])([F:11])[F:12])=[N:8]1 |f:1.2|

Inputs

Step One
Name
2-methyl-5-trifluoromethyl-2H-1,2,3-triazole-4-carboxylic acid methyl ester
Quantity
2.09 g
Type
reactant
Smiles
COC(=O)C1=NN(N=C1C(F)(F)F)C
Name
Quantity
0.783 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
Evaporation of the aqueous solution
CUSTOM
Type
CUSTOM
Details
gave of Compound No 1.13 (2.11 g; 100%) as a crystalline solid

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CN1N=C(C(=N1)C(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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